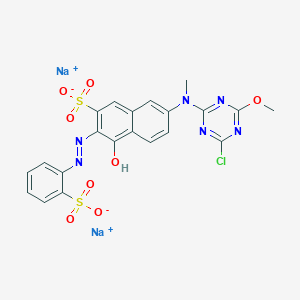
3-(Methylsulfanyl)-1,2,4-benzotriazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-1,2,4-benzotriazine is a heterocyclic compound containing a benzene ring fused with a triazine ring The presence of a methylsulfanyl group at the third position of the triazine ring imparts unique chemical properties to this compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with formamide derivatives, followed by cyclization to form the triazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: 3-(Methylsulfanyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
科学研究应用
3-(Methylsulfanyl)-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(Methylsulfanyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Similar Compounds:
- 3-(Methylsulfanyl)propanal
- 2-Methylsulfanyl-1,3-benzothiazole
- Methylsulfonylmethane
Comparison: this compound is unique due to its triazine ring structure, which imparts distinct chemical and biological properties compared to other methylsulfanyl-containing compounds
属性
| 75122-01-9 | |
分子式 |
C8H7N3S |
分子量 |
177.23 g/mol |
IUPAC 名称 |
3-methylsulfanyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C8H7N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3 |
InChI 键 |
NYGJNENMZDYKDC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=CC=CC=C2N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)

![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
